Product packaging for Benzyldimethylnonylammonium chloride(Cat. No.:CAS No. 3024-71-3)

Benzyldimethylnonylammonium chloride

Cat. No.: B12659241
CAS No.: 3024-71-3
M. Wt: 297.9 g/mol
InChI Key: YCIAXEFELBZLQG-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Quaternary Ammonium (B1175870) Compounds in Chemical Science

The investigation into the properties of QACs began in the early 20th century. In 1916, Jacobs and Heidelberg first highlighted the biocidal capabilities of these compounds. proquimia.com This initial discovery was significantly advanced in 1935 by Domagk, who demonstrated that attaching a long aliphatic group to the quaternary nitrogen atom enhanced the compound's biocidal properties. proquimia.comenvironex.net.au This work led to the development of the first generation of QACs, the Alkyl Dimethyl Benzyl (B1604629) Ammonium Chlorides (ADBACs), which includes Benzyldimethylnonylammonium chloride. proquimia.combioguardhygiene.in

Subsequent research and chemical synthesis advancements have led to the classification of QACs into several generations, each with improved characteristics:

First Generation (c. 1935): Comprising Alkyl Dimethyl Benzyl Ammonium Chlorides (ADBACs), these were the foundational QACs used for disinfection. bioguardhygiene.inimagogetter.in They offered good germicidal activity but were susceptible to deactivation by hard water.

Second Generation: This generation saw the substitution on the aromatic ring, leading to compounds like Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC). proquimia.combioguardhygiene.in These were often used in combination with first-generation QACs.

Third Generation (c. 1955): These were mixtures of first and second-generation compounds (e.g., ADBAC + ADEBAC), resulting in improved biocidal activity and detergency. proquimia.comimagogetter.in

Fourth Generation (c. 1965): Known as "twin-chain" or "dialkyl" QACs, such as Didecyl Dimethyl Ammonium Chloride (DDAC), they offered superior germicidal performance, especially in the presence of organic soil and hard water. proquimia.combioguardhygiene.in

Fifth Generation: These are formulations that blend fourth-generation QACs with first-generation ones (e.g., DDAC + ADBAC) to achieve a broader spectrum of antimicrobial action. bioguardhygiene.inimagogetter.in

Later Generations: More recent developments include polymeric QACs, which exhibit potent antimicrobial properties with potentially lower toxicity. bioguardhygiene.in

This evolution reflects a continuous drive within chemical science to enhance efficacy, expand the spectrum of activity, and improve performance in challenging conditions. nih.gov

Significance of this compound within Modern Chemical Paradigms

This compound, as a member of the first-generation ADBACs, holds a significant place within several modern chemical paradigms, primarily due to its fundamental structure which combines a hydrophobic nonyl chain, a hydrophilic quaternary ammonium head, and a benzyl group. The length of the alkyl chain is a critical determinant of the physicochemical properties of QACs. nih.gov While specific research focusing exclusively on the nonyl (C9) variant is limited in publicly available literature, its significance can be understood by its position between the more commonly studied C8 and C10 analogues.

Surfactant Properties: Like other ADBACs, this compound functions as a cationic surfactant. imagogetter.in Its amphiphilic structure enables it to reduce surface tension and form micelles in solution. These properties are fundamental in applications such as detergents, emulsifiers, and dispersing agents. Research into related compounds shows that the alkyl chain length directly influences the critical micelle concentration (CMC) and the ability to modify surfaces. mdpi.comresearchgate.net For instance, studies on starch films have shown that the inclusion of benzalkonium chloride can improve the mechanical and water barrier properties of biodegradable packaging materials. nih.gov

Phase-Transfer Catalysis: QACs are widely used as phase-transfer catalysts (PTCs), facilitating reactions between reactants located in separate immiscible phases (e.g., aqueous and organic). biomedres.usprinceton.edu The QAC transports a reactant from one phase to another where the reaction can occur. Benzyl-substituted QACs, in particular, are effective in this role. phasetransfer.com The efficiency of a PTC is influenced by the size and nature of the alkyl groups attached to the nitrogen atom. biomedres.us While specific catalytic studies on the nonyl variant are not prominent, its structural similarity to effective PTCs like benzyltriethylammonium chloride suggests its potential utility in organic synthesis for producing pharmaceuticals, agrochemicals, and other fine chemicals. biomedres.usphasetransfer.com

Biocidal and Antimicrobial Research: The primary historical and ongoing significance of ADBACs is their role as biocides. innospk.comchemtexltd.com They are active against a broad spectrum of bacteria, fungi, and viruses. atamankimya.com The mechanism of action involves the disruption of cell membranes, leading to cell lysis. proquimia.com The specific alkyl chain length influences the efficacy against different types of microorganisms. Research on ADBACs is crucial in developing disinfectants for healthcare, food processing, and public hygiene. innospk.comchemtexltd.com

Physicochemical Data of Related Alkyl Dimethyl Benzyl Ammonium Chlorides

PropertyBenzyldimethyloctylammonium chloride (C8)Benzyldimethyldecylammonium chloride (C10)
Molecular Formula C17H30ClNC19H34ClN
Molecular Weight 283.9 g/mol 311.9 g/mol
Physical Description Dry Powder-
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 911
Topological Polar Surface Area 0 Ų0 Ų
Data Source PubChem nih.govPubChem

Scope and Research Objectives for Academic Inquiry of this compound

The limited specific research on this compound presents several opportunities for academic inquiry. Future research could be directed toward elucidating the precise properties and potential advantages of the C9 alkyl chain length in comparison to other ADBACs.

Key research objectives could include:

Synthesis and Physicochemical Characterization: Development of standardized methods for the synthesis and purification of high-purity this compound. A primary objective would be the detailed experimental determination of its fundamental physicochemical properties, including its melting point, solubility in various solvents, critical micelle concentration (CMC), and surface tension reduction capabilities. This would provide a foundational dataset currently absent from the literature.

Comparative Performance in Phase-Transfer Catalysis: A systematic investigation into its effectiveness as a phase-transfer catalyst for a range of standard organic reactions (e.g., nucleophilic substitutions, oxidations). The research would aim to compare its catalytic activity, selectivity, and stability against other common QACs with varying alkyl chain lengths (C8, C10, C12, etc.) to determine if the C9 chain offers any unique advantages in specific reaction systems.

Structure-Activity Relationship in Surfactant Applications: Detailed studies on its aggregation behavior in aqueous and non-aqueous media. This would involve characterizing the size, shape, and thermodynamics of micelle formation. Research could explore its application in formulating microemulsions, nanoparticle synthesis, or as a stabilizing agent for colloids, comparing its performance to industry-standard surfactants.

Elucidation of Specific Antimicrobial Efficacy: A comprehensive evaluation of its biocidal spectrum against a panel of clinically and industrially relevant bacteria and fungi. A key objective would be to determine if the nonyl chain length provides enhanced efficacy against specific pathogens compared to the mixtures found in commercial benzalkonium chloride, potentially leading to more targeted disinfectant formulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32ClN B12659241 Benzyldimethylnonylammonium chloride CAS No. 3024-71-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3024-71-3

Molecular Formula

C18H32ClN

Molecular Weight

297.9 g/mol

IUPAC Name

benzyl-dimethyl-nonylazanium;chloride

InChI

InChI=1S/C18H32N.ClH/c1-4-5-6-7-8-9-13-16-19(2,3)17-18-14-11-10-12-15-18;/h10-12,14-15H,4-9,13,16-17H2,1-3H3;1H/q+1;/p-1

InChI Key

YCIAXEFELBZLQG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Benzyldimethylnonylammonium Chloride

Advanced Reaction Pathways for Quaternary Ammonium (B1175870) Salt Synthesis

The creation of benzyldimethylnonylammonium chloride is centered around the formation of a quaternary ammonium salt. This process involves the transformation of a tertiary amine into a permanently charged cation through alkylation.

Quaternization Reactions: Mechanistic Insights and Optimization

The cornerstone of this compound synthesis is the quaternization reaction, a type of nucleophilic substitution. nih.gov This reaction, often referred to as the Menshutkin reaction, involves the alkylation of a tertiary amine. wikipedia.org In the case of this compound, the tertiary amine N,N-dimethylnonylamine is reacted with benzyl (B1604629) chloride. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the amine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. nih.gov

Several factors influence the efficiency of this reaction. The choice of solvent is critical; polar solvents can stabilize the transition state, thereby increasing the reaction rate. nih.gov However, the use of less polar solvents like chloroform (B151607) can be advantageous in certain scenarios, particularly when dealing with reactants containing sensitive functional groups or to facilitate product precipitation for easier purification. nih.gov Temperature and reaction time are also key parameters that require optimization to maximize yield and minimize side reactions. nih.gov Studies have shown that prolonged heating can sometimes lead to product cleavage. nih.gov

FactorInfluence on QuaternizationResearch Finding
Solvent Polarity Stabilizes the transition state, increasing reaction rate. nih.govDensity functional theory (DFT) calculations show progressive lengthening of the carbon-halide bond and shortening of the carbon-nitrogen bond in the transition state with increasing solvent dielectric constant. nih.gov
Temperature Affects reaction rate and product stability.Elevated temperatures can increase the reaction rate but may also lead to the degradation of the quaternary ammonium salt product. nih.gov
Reactant Structure Steric hindrance around the nitrogen atom or the electrophilic carbon can slow the reaction. nih.govmdpi.comReactions with sterically hindered amines, such as 2-methylpyridine, show significantly lower yields compared to less hindered amines like pyridine. nih.govmdpi.com
Leaving Group The nature of the leaving group on the alkylating agent influences reactivity.Triflate derivatives have been found to be highly reactive, sometimes leading to side reactions and complex product mixtures. nih.govmdpi.com

Exploration of Precursor Compounds and Reactant Optimization

The primary precursors for the synthesis of this compound are N,N-dimethylnonylamine and benzyl chloride. N,N-dimethylnonylamine can be synthesized from nonylamine. Benzyl chloride is typically produced through the radical chlorination of toluene (B28343) using reagents like pool chlorine and UV light. youtube.com

Optimization of the reactants is crucial for an efficient synthesis. The purity of the tertiary amine and the alkylating agent directly impacts the purity of the final product. The stoichiometry of the reactants is also a key consideration. While a 1:1 molar ratio is theoretically required, in practice, a slight excess of the alkylating agent may be used to ensure complete conversion of the tertiary amine. However, this can also lead to the formation of byproducts, necessitating careful control of reaction conditions. nih.gov

Targeted Derivatization and Functionalization of this compound Analogues

The versatile structure of this compound allows for various modifications to tailor its properties for specific applications. These modifications often involve introducing new functional groups or immobilizing the compound onto a solid support.

Polymer-Supported Systems and Immobilization Techniques

Immobilizing quaternary ammonium salts like this compound onto polymer supports offers several advantages, including easier separation from reaction mixtures and potential for reuse. rsc.org One common method involves the use of chloromethylated polystyrene (CMPS) resin. rsc.org The chloromethyl groups on the resin can react with tertiary amines to form polymer-supported quaternary ammonium salts. researchgate.net

Another approach is the "ship-in-a-bottle" synthesis within the pores of zeolites, where tertiary amines and alcohols react to form quaternary ammonium cations in situ. researchgate.net Sol-gel encapsulation is yet another technique where quaternary ammonium salts are physically entrapped within a silica (B1680970) matrix during its polymerization. tandfonline.com These immobilized systems have applications in areas such as catalysis and as solid-phase anion exchangers. researchgate.nettandfonline.com

Immobilization TechniqueDescriptionKey Features
Polymer Resin Support Covalent attachment of the quaternary ammonium salt to a polymer backbone, often chloromethylated polystyrene. rsc.orgresearchgate.netAllows for easy separation and potential recyclability of the functionalized material. rsc.org
Zeolite Encapsulation In-situ synthesis of quaternary ammonium cations within the cavities of acidic zeolites. researchgate.netProvides a structured environment for the cation and can influence its reactivity.
Sol-Gel Entrapment Physical immobilization of the quaternary ammonium salt within a porous silica glass matrix. tandfonline.comCreates a solid material with accessible anion exchange sites. tandfonline.com

Synthesis of Related Amphiphilic and Cationic Surfactant Structures

This compound is a member of the broader class of cationic surfactants. The synthesis of related amphiphilic structures often involves modifying the hydrophobic tail or the hydrophilic head group. For instance, starting with different long-chain alkylamines can produce a range of quaternary ammonium salts with varying chain lengths. researchgate.net

The synthesis of other cationic surfactants may involve multi-step processes. For example, short-chain alkyl alcohols can be converted to alkyl glycidyl (B131873) ethers, which then react with dimethylamine (B145610) to form a tertiary amine. francis-press.com This tertiary amine can subsequently be quaternized to yield a surfactant. francis-press.com Another strategy involves the Aza-Michael addition reaction between an alkylamine and a compound like poly(ethylene glycol) dimethacrylate to create non-ionic surfactants, which can then be quaternized. nih.gov The design of these amphiphiles is crucial for their self-assembly into structures like micelles and their performance at interfaces. researchgate.net

Sustainable Synthesis Approaches Utilizing Chlorine Chemistry

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. mdpi.com In the context of this compound synthesis, this involves considering the environmental impact of the reagents and processes used. While chlorine is a key element in the structure of benzyl chloride, its use in industrial processes requires careful management.

Molecular and Cellular Mechanisms of Action in Biological Systems Non Clinical Focus

Interactions with Cellular Components at the Molecular Level

The antimicrobial activity of benzyldimethylnonylammonium chloride is initiated by its interaction with the fundamental components of microbial cells. This interaction is largely driven by the amphiphilic nature of the molecule, which possesses both a positively charged hydrophilic head and a lipophilic hydrocarbon tail.

Membrane Perturbation and Disruption Mechanisms

The primary and most critical target of this compound is the cytoplasmic membrane in bacteria and the plasma membrane in fungi. researchgate.net The initial step involves the electrostatic attraction between the cationic quaternary nitrogen head of the molecule and the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and the outer membrane of Gram-negative bacteria. nih.gov

This initial binding is followed by the insertion of the hydrophobic nonyl and benzyl (B1604629) groups into the lipid bilayer. nih.gov This intercalation disrupts the highly ordered structure of the cell membrane, leading to several detrimental consequences:

Increased Membrane Fluidity and Permeability: The presence of the bulky QAC molecules within the lipid bilayer disrupts the normal packing of phospholipids, leading to an increase in membrane fluidity and permeability. elsevierpure.com This compromise of the membrane's barrier function results in the leakage of vital intracellular components, including ions (such as K+), metabolites, and low-molecular-weight proteins. nih.gov

Disorganization of Membrane Proteins: The perturbation of the lipid environment can lead to the denaturation and disorganization of integral membrane proteins that are crucial for cellular processes like transport and energy production.

Membrane Depolarization: The influx of the positively charged QAC molecules can lead to the dissipation of the proton motive force and membrane depolarization, which disrupts cellular energy metabolism.

The ultimate consequence of this membrane damage is the loss of cellular integrity, leading to cell lysis and death. researchgate.net

Intracellular Target Modulation and Inhibition Pathways

While membrane disruption is the principal mechanism of action, evidence suggests that this compound and other QACs can also exert their antimicrobial effects by interacting with intracellular targets once they have breached the cell membrane. researchgate.net

Some studies on related compounds suggest that QACs can interfere with nucleic acid synthesis. For instance, research on benzyl chloride has demonstrated its ability to alkylate the N-7 position of guanine (B1146940) in DNA. japsonline.com While this is not a direct study on this compound, the shared benzyl group suggests a potential for similar interactions. Such alkylation can lead to DNA damage, mutations, and inhibition of DNA replication and transcription.

The cell wall, particularly the peptidoglycan layer in bacteria, provides structural integrity and protection. While not the primary target, the action of this compound on the cytoplasmic membrane can indirectly affect cell wall synthesis. The enzymes and lipid carriers involved in the synthesis and transport of peptidoglycan precursors are located in the cell membrane. Disruption of the membrane's structure and function can, therefore, interfere with the proper assembly of the cell wall, further weakening the microbial cell. nih.gov

Structure-Activity Relationships in Quaternary Ammonium (B1175870) Compounds

The antimicrobial efficacy of QACs, including this compound, is intrinsically linked to their chemical structure. The key structural features that govern their activity are:

Alkyl Chain Length: The length of the alkyl chain is a critical determinant of antimicrobial activity. For alkylbenzyldimethylammonium chlorides, optimal activity is generally observed with alkyl chain lengths between C12 and C16. nih.gov The nonyl (C9) chain in this compound contributes significantly to its lipophilicity, enabling its penetration into the microbial cell membrane.

The Benzyl Group: The presence of the benzyl group attached to the quaternary nitrogen enhances the compound's antimicrobial properties. This is attributed to its lipophilic nature and potential for specific interactions within the membrane or with intracellular targets.

The Quaternary Ammonium Head: The permanently positively charged nitrogen atom is essential for the initial electrostatic interaction with the negatively charged microbial cell surface.

The interplay between the hydrophilic cationic head and the hydrophobic alkyl and benzyl tails dictates the compound's ability to disrupt microbial membranes and exert its antimicrobial effects.

Influence of Alkyl Chain Length and Cationic Charge Density

Research has consistently shown that as the alkyl chain length increases, the hydrophobicity of the QAC molecule rises, enhancing its ability to penetrate and disrupt the lipid bilayers of bacterial membranes. nih.govresearchgate.net This relationship is not linear; the antimicrobial efficacy increases with chain length up to an optimal point, after which it tends to decline. nih.govresearchgate.net This phenomenon is often referred to as the "cut-off effect." For many bacteria and fungi, the peak activity is observed for chain lengths between 12 and 16 carbons. nih.gov For instance, studies on quaternary ammonium methacrylates (QAMs) demonstrated that increasing the alkyl chain length from 3 to 16 carbons led to a significant enhancement in antibacterial efficacy, with minimum inhibitory and bactericidal concentrations decreasing by several orders of magnitude. nih.govnih.gov

The cationic charge density is another crucial factor. A certain threshold of charge density is required to achieve effective bacterial inactivation. dtic.mil The permanent positive charge on the quaternary nitrogen ensures a strong and persistent electrostatic interaction with the target microbial surfaces, which is the primary step in its mechanism of action.

Table 1: Influence of Alkyl Chain Length on Antibacterial Efficacy of Quaternary Ammonium Methacrylates (QAMs)

Alkyl Chain Length (Number of Carbons)Minimum Inhibitory Concentration (MIC) (mg/mL)Minimum Bactericidal Concentration (MBC) (mg/mL)
312.525
60.20.39
120.0030.006
160.00150.003
180.0060.012

This table is generated based on data reported for a series of QAMs, illustrating the general trend of how alkyl chain length affects antimicrobial potency. nih.govnih.gov

Steric and Electronic Effects of Substituents on Molecular Interactions

The substituents attached to the quaternary nitrogen—in this case, two methyl groups, a nonyl group, and a benzyl group—have significant steric and electronic effects that modulate molecular interactions. The number and position of substituents influence the distribution of electronic charge across the molecule, which in turn affects properties like polarity and lipophilicity. nih.gov

The benzyl group, being relatively bulky, contributes significantly to the steric profile of this compound. Its presence, alongside the flexible nonyl chain, dictates how the molecule can orient itself to interact with and penetrate the complex, structured environment of a bacterial cell membrane.

Correlation between Molecular Structure and Biological Activity Profiles

There is a direct and demonstrable correlation between the molecular structure of QACs and their biological activity. nih.govnih.gov The antimicrobial profile of this compound is a direct consequence of its specific combination of a cationic "head" and lipophilic "tails."

The structure-activity relationship can be summarized as follows:

Cationic Head (N⁺): The permanently charged quaternary nitrogen is essential for the initial binding to negatively charged microbial surfaces.

Alkyl Chain Length (Nonyl group): The length of the primary alkyl chain is a key determinant of hydrophobicity and the ability to disrupt the cell membrane. nih.gov The optimal chain length for antibacterial activity against gram-positive bacteria is often cited as 14 carbons, and for gram-negative bacteria, it is 16 carbons. nih.gov The C9 chain of this compound falls within the effective range, contributing to its broad-spectrum activity.

Studies systematically varying the alkyl chain length have provided clear evidence for this correlation, showing that antibacterial efficacy is maximized at a specific chain length (typically C12-C16) before decreasing, a finding that underscores the precise structural requirements for potent antimicrobial action. nih.govnih.gov

Synergistic Interactions with Other Antimicrobial Agents and Biomolecules

The utility of this compound and related QACs can be enhanced through strategic combinations with other molecules. Research into these synergistic interactions aims to improve efficacy, broaden the spectrum of activity, and understand the fundamental binding mechanisms involved.

Combinatorial Approaches in Antimicrobial Design Research

Modern antimicrobial research increasingly employs combinatorial strategies to accelerate the discovery of novel and effective agents. nih.gov These techniques are vital for efficiently exploring complex structure-activity relationships. mdpi.com One innovative approach integrates machine learning models with combinatorial chemical libraries to rapidly screen vast numbers of potential compounds for antibacterial properties. nih.gov In such studies, established QACs like benzalkonium chloride are often used as a benchmark for comparison against newly synthesized molecules. nih.gov

Another combinatorial approach involves the synthesis of copolymers that incorporate QAC moieties. mdpi.com For example, quaternary ammonium methacrylate (B99206) has been copolymerized with other monomers, such as methyl methacrylate, to create materials like bone cements that possess inherent antibacterial properties. mdpi.com The antimicrobial activity of these materials can be tuned by varying the concentration of the QAC monomer within the copolymer. mdpi.com Furthermore, investigating fixed-dose combinations of QACs with conventional antibiotics offers another avenue for synergistic design. researchgate.net

Thermodynamic and Spectroscopic Studies of Compound-Biomolecule Complexes

To understand and predict synergistic interactions, it is essential to study the underlying physicochemical processes. Thermodynamic and spectroscopic methods are employed to characterize the non-covalent complexes formed between QACs and other biomolecules or drugs. researchgate.netnih.gov

Techniques such as electronic spectroscopy, differential absorption spectrometry, and micellar liquid chromatography are used to investigate these interactions. researchgate.net Such studies can quantify the binding affinity between a QAC and another molecule, like an antibiotic, within a micellar system. The data generated allow for the calculation of key thermodynamic parameters, including binding constants (Kb) and Gibbs free energy (ΔG), which describe the strength and spontaneity of the complex formation. researchgate.net For instance, the interaction between the antibiotic norfloxacin (B1679917) and the QAC cetyltrimethylammonium bromide has been examined to understand how the micellar environment provided by the QAC affects the antibiotic. researchgate.net These quantitative insights are crucial for the rational design of effective combination therapies.

Table 2: Illustrative Thermodynamic Parameters for QAC-Biomolecule Interactions

Interacting SystemMethodBinding Constant (Kb) (M-1)Gibbs Free Energy (ΔG) (kJ/mol)
Antibiotic A + QAC MicelleDifferential Spectrometry5.2 x 103-21.2
Antibiotic B + QAC MicelleMicellar Liquid Chromatography1.8 x 104-24.3

This table provides hypothetical examples of thermodynamic data obtained from studies of interactions between antibiotics and quaternary ammonium compound (QAC) micelles, as described in the literature. researchgate.net

Environmental Distribution, Transformation, and Fate in Advanced Environmental Chemistry

Transport and Partitioning Mechanisms in Environmental Compartments

The environmental mobility of Benzyldimethylnonylammonium chloride is largely controlled by its strong tendency to partition from aqueous phases to solid materials such as soils, sediments, and wastewater biosolids. This behavior is a direct consequence of its cationic nature and surfactant properties.

This compound exhibits significant adsorption to soils and sediments. This process is primarily driven by the electrostatic attraction between the positively charged quaternary ammonium (B1175870) headgroup and the negatively charged surfaces of clay minerals and organic matter prevalent in these environmental compartments. Research on closely related benzalkonium chlorides (BACs) with longer alkyl chains, such as benzyl (B1604629) dimethyl dodecyl ammonium chloride (C12) and benzyl dimethyl tetradecyl ammonium chloride (C14), demonstrates that these compounds adsorb strongly to agricultural soils.

Studies have shown that the adsorption process for these related compounds is better described by the Langmuir model than the Freundlich model, suggesting that adsorption occurs as a monolayer on the surface of soil particles. The strength of adsorption is influenced by the properties of the soil, with higher clay content leading to greater adsorption capacity. Furthermore, the length of the alkyl chain plays a role; compounds with longer chains, like the C14 variant, adsorb more strongly than those with shorter chains, like the C12 variant. This suggests that the C9 alkyl chain of this compound would result in strong, but slightly less tenacious, adsorption compared to its longer-chain counterparts.

Table 1: Adsorption Characteristics of Related Benzalkonium Chlorides in Agricultural Soils
CompoundAlkyl Chain LengthBest Fit Adsorption ModelKey Influencing Factors
Benzyl dimethyl dodecyl ammonium chloride (BDDA)C12LangmuirSoil clay and organic matter content
Benzyl dimethyl tetradecyl ammonium chloride (BDTA)C14Langmuir

Consistent with its high adsorption potential, this compound is expected to have very low mobility in soil and other porous media. Laboratory column studies conducted with analogous benzalkonium chlorides have confirmed this limited mobility. In experiments using soils amended with biosolids, less than 1% of the available benzyl dimethyl dodecyl ammonium chloride was found to leach through a 9 cm sandy loam soil column. This strong retention within the soil matrix indicates that the potential for this compound to contaminate groundwater through leaching is very low. Its high organic carbon-water partition co-efficient (Koc) value signifies that it will be strongly adsorbed onto soil and organic matter, preventing significant movement. chemsafetypro.com

When released into aquatic systems, primarily through wastewater treatment plant effluent, the fate of this compound is governed by partitioning. Due to its cationic and surface-active properties, it rapidly sorbs to suspended solids and bottom sediments. This process significantly reduces the concentration of the dissolved, bioavailable form of the compound in the water column. The bioavailability, and therefore the potential for aquatic toxicity, is mitigated by this strong tendency to bind to both suspended and sedimented particulate matter as well as dissolved organic carbon. The compound has a very low vapor pressure, making volatilization from water an insignificant removal pathway.

Biotransformation and Biodegradation Pathways

Despite their biocidal properties, ADBACs, including this compound, are susceptible to microbial degradation. This biotransformation is a critical process in their ultimate removal from the environment.

The biodegradation of ADBACs has been shown to proceed through a defined pathway involving several key steps. nih.govresearchgate.net The initial attack occurs via the cleavage of the bond between the nitrogen atom and the long alkyl chain (the C-N bond). nih.govresearchgate.net This step releases the alkyl chain and forms the first major metabolite, benzyldimethylamine. nih.govresearchgate.net

Subsequent steps involve the sequential demethylation of the tertiary amine. Benzyldimethylamine is demethylated to form benzylmethylamine, which is then further demethylated to yield benzylamine (B48309). nih.govresearchgate.net Following these demethylation reactions, the benzylamine undergoes deamination, resulting in the formation of benzaldehyde (B42025). nih.govresearchgate.net The benzaldehyde is then rapidly oxidized to benzoic acid, a common intermediate in the microbial degradation of many aromatic compounds, which is subsequently mineralized further. nih.govresearchgate.net

Table 2: Sequential Metabolites in the Biodegradation of Alkyl Dimethyl Benzyl Ammonium Chlorides
StepMetabolite FormedPrecursor
1. C-N Bond CleavageBenzyldimethylamineParent Compound
2. DemethylationBenzylmethylamineBenzyldimethylamine
3. DemethylationBenzylamineBenzylmethylamine
4. DeaminationBenzaldehydeBenzylamine
5. OxidationBenzoic AcidBenzaldehyde

Specific bacterial strains capable of utilizing ADBACs as a sole source of carbon and energy have been isolated from contaminated environments. nih.govresearchgate.netnih.gov These microorganisms play a crucial role in the natural attenuation of these compounds. One such identified organism is Aeromonas hydrophila sp. K, which was isolated from polluted soil. nih.govresearchgate.net This strain has been shown to effectively carry out the degradation pathway described above. nih.govresearchgate.net Another bacterium, Pseudomonas fluorescens TN4, isolated from activated sludge, has also been identified as being capable of degrading related quaternary ammonium compounds through an N-dealkylation process. nih.gov The presence of such bacteria in wastewater treatment plants and contaminated soils is vital for the removal of this compound from the environment.

Table 3: Bacterial Strains Identified in the Biodegradation of QACs
Bacterial StrainIsolation SourceDegradation Capability
Aeromonas hydrophila sp. KPolluted SoilDegrades benzyldimethylalkylammonium chloride (BAC) as a sole carbon and energy source. nih.govresearchgate.net
Pseudomonas fluorescens TN4Activated SludgeDegrades various QACs, including alkylbenzyldimethyl-ammonium salts. nih.gov

Abiotic Transformation Processes and Kinetic Studies of this compound

The environmental transformation of this compound, a quaternary ammonium compound (QAC), is significantly influenced by abiotic processes. These processes, which include hydrolysis and photolysis, play a crucial role in determining the compound's persistence and fate in aquatic and terrestrial ecosystems. Understanding the kinetics and mechanisms of these transformations is essential for assessing its environmental risk.

Photolytic Degradation Mechanisms and Pathways

The degradation of this compound can be initiated by photolysis, although direct photolysis is generally considered a slow process for this class of compounds. Most quaternary ammonium compounds are resistant to direct photolysis due to their stable structure. tudelft.nl However, the presence of photosensitizers in the environment, such as humic acids, can accelerate the photodegradation process.

In a study on alkyl (C12-16) dimethylbenzylammonium chloride, little to no degradation was observed without exposure to a light source. However, in the presence of a photosensitizer (acetone) and light, degradation did occur, with the majority of the radiolabeled carbon moiety being found in one primary degradate. epa.gov

Indirect photolysis, particularly in the presence of substances that generate hydroxyl radicals (•OH) like hydrogen peroxide (H2O2), has been shown to significantly enhance the degradation of QACs. For instance, the degradation of dodecyl trimethylammonium bromide (DTAB) increased from 11% in 20 minutes without H2O2 to 80% in 10 minutes with the addition of 25 mg/L of H2O2 under light conditions. tudelft.nl

The primary photolytic degradation pathways for ADBACs, including this compound, are believed to involve two main mechanisms:

Cleavage of the benzyl-nitrogen bond: This results in the formation of benzyl-containing compounds and the corresponding tertiary amine.

Hydrogen abstraction from the alkyl chain: This can lead to the formation of various oxidation products along the nonyl chain.

These initial steps can be followed by further oxidation and degradation, ultimately leading to smaller, more biodegradable molecules.

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes have been shown to be effective in degrading persistent compounds like this compound.

Efficacy of Oxidative Treatments for Compound Degradation

Several AOPs have demonstrated high efficacy in the degradation of benzalkonium chlorides. The UV/chlorine process, for example, shows a synergistic effect on the degradation of dodecylbenzyldimethylammonium chloride (DDBAC), a compound structurally similar to this compound. nih.gov In this process, both UV photolysis and radical species oxidation contribute to the degradation, accounting for 48.4% and 51.6% of the removal, respectively. nih.gov

The efficiency of the UV/chlorine treatment is influenced by several factors:

Chlorine Dosage: Increasing the chlorine dosage generally increases the degradation rate. The pseudo-first-order rate constant for DDBAC degradation increased from 0.046 min⁻¹ to 0.123 min⁻¹ as the chlorine dosage was increased from 0 to 150 mg/L. nih.gov

pH: The pH of the solution plays a critical role. The degradation percentage of DDBAC within 12 minutes decreased from 81.4% to 56.6% as the pH increased from 3.6 to 9.5. nih.gov

Another effective AOP is the O₃/UV system. A study on DDBAC degradation found a 91% degradation efficiency within 20 minutes at an O₃ dosage of 0.37 g·h⁻¹ and a pH of 8.0, compared to only 19% degradation with O₃ treatment alone. researchgate.net This highlights the catalytic effect of UV on the formation of hydroxyl radicals. The degradation in the O₃/UV system is prompted by high pH, high ozone dosage, and low initial DDBAC concentration. researchgate.net

The Fenton process (H₂O₂/Fe²⁺) has also been investigated for the degradation of benzalkonium chloride. The optimal molar ratio of H₂O₂/Fe²⁺ for BAC degradation was found to be 10:1, resulting in a 32% removal of chemical oxygen demand (COD). nih.gov Similarly, the persulfate/iron(II) (S₂O₈²⁻/Fe²⁺) process has been shown to be effective, with the optimal degradation occurring at a pH of 3.0. sci-hub.se

The following interactive data table summarizes the kinetic data for the degradation of DDBAC using the UV/chlorine process under varying conditions.

Data sourced from studies on dodecylbenzyldimethylammonium chloride (DDBAC). nih.gov

Identification and Characterization of Transformation Products

The degradation of this compound through advanced oxidation processes leads to the formation of various transformation products. The identification of these products is crucial for understanding the degradation pathways and assessing the potential toxicity of the treated effluent.

In the UV/chlorine treatment of DDBAC, the primary degradation mechanisms include the cleavage of the benzyl-nitrogen bond and hydrogen abstraction from the alkyl chain. nih.gov This leads to the formation of several main intermediates. nih.gov Furthermore, the use of chlorine-based AOPs can result in the formation of chlorinated byproducts, such as trichloromethane (TCM), chloral hydrate (CH), trichloropropanone (TCP), dichloropropanone (DCP), and dichloroacetonitrile (DCAN). nih.gov The formation of these chlorinated products tends to increase initially and then decrease with extended treatment time, with the exception of chloral hydrate, which may remain stable. nih.gov

The Fenton process has been shown to generate ten primary transformation products from benzalkonium chloride, including benzyl dimethyl amine and dodecane. nih.gov This indicates that the degradation is initiated on both the hydrophobic (alkyl chain) and hydrophilic (benzyl and ammonium moiety) parts of the molecule. nih.gov

The following interactive data table lists the identified transformation products of DDBAC from various AOPs.

Data sourced from studies on dodecylbenzyldimethylammonium chloride (DDBAC) and benzalkonium chloride (BAC). nih.govnih.gov

Environmental Fate Modeling and Predictive Research

Environmental fate modeling is a valuable tool for predicting the distribution, transformation, and ultimate fate of chemicals like this compound in the environment. These models integrate the physicochemical properties of the compound with environmental parameters to estimate its concentration in various environmental compartments, such as water, soil, and sediment.

For quaternary ammonium compounds, a key factor influencing their environmental fate is their strong tendency to sorb to negatively charged surfaces like sludge, soil, and sediments due to their cationic nature. tudelft.nl This sorption behavior significantly reduces their concentration in the aqueous phase and their bioavailability. nih.gov

The environmental fate of QACs is also influenced by their biodegradability. While they can be resistant to degradation under certain conditions, studies have shown that they can be biodegraded in wastewater treatment plants and in the environment. nih.gov However, the biodegradability can be influenced by the length of the alkyl chain. nih.gov

Predictive models for the environmental fate of QACs often face challenges due to the complex behavior of these surfactant molecules. For instance, the octanol-water partition coefficient (log Kow), a common input for many fate models, is difficult to measure experimentally for surfactants and may not be a reliable predictor of their environmental behavior. epa.gov

The European Chemicals Agency (ECHA) utilizes a quantitative risk assessment approach that compares predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs) to evaluate the environmental risk of substances. nih.gov These PECs are often derived from environmental fate models that consider the compound's usage patterns, removal rates in wastewater treatment, and partitioning behavior in the environment.

While specific environmental fate modeling studies for this compound are scarce, models developed for the broader category of ADBACs can provide valuable insights. These models generally predict that a significant portion of these compounds will be removed in wastewater treatment plants through sorption to sludge and biodegradation. nih.gov The remaining fraction that is discharged into surface waters is expected to partition to sediments, further reducing its concentration in the water column. nih.gov

Future predictive research should focus on developing more sophisticated models that can accurately capture the unique behavior of QACs in the environment, including their interactions with dissolved organic matter and their potential for long-range transport.

Advanced Analytical Methodologies for Benzyldimethylnonylammonium Chloride Research

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the separation and quantification of Benzyldimethylnonylammonium chloride from complex mixtures. High-Performance Liquid Chromatography (HPLC) is the principal method for the intact molecule, while Gas Chromatography-Mass Spectrometry (GC-MS) is suited for related volatile species.

HPLC is a powerful technique for the analysis of non-volatile or thermally unstable compounds like this compound. It allows for the separation of the nonyl homologue from other similar alkyl chain length variants often present in commercial products known as benzalkonium chlorides. upb.roshimadzu.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of quaternary ammonium (B1175870) compounds. nih.gov The separation mechanism is based on the hydrophobic interactions between the nonpolar stationary phase and the analyte.

The selection of an appropriate column is critical for achieving good separation and symmetrical peak shapes. Due to the permanent positive charge on the quaternary nitrogen, this compound can exhibit undesirable interactions with residual silanol (B1196071) groups on the surface of silica-based stationary phases, leading to peak tailing. chromforum.org

Commonly used columns include:

Octadecylsilane (C18) Columns: These are the most widely used columns in reverse-phase chromatography due to their high hydrophobicity. google.com They effectively retain the nonyl chain of the compound. Modern, well-endcapped C18 columns are designed to minimize silanol interactions. chromforum.org

Cyano (CN) Columns: These columns offer alternative selectivity and can be effective in separating benzalkonium chloride homologues. japsonline.com They are less hydrophobic than C18 columns.

Specialty Columns: Columns specifically designed for the analysis of cationic surfactants, such as the Acclaim Surfactant Plus column, can provide superior peak shape and resolution. upb.ro These often feature modifications to shield the analyte from surface silanols.

To mitigate peak tailing, mobile phase modifiers such as ion-pairing agents (e.g., trifluoroacetic acid) or a higher buffer concentration are often employed. chromforum.orgnih.gov

Table 1: Comparison of HPLC Columns for this compound Analysis

Column Type Stationary Phase Chemistry Key Characteristics Application Notes
C18 (Octadecylsilane) Silica (B1680970) bonded with C18 alkyl chains High hydrophobicity and retention. chromatographyonline.com Prone to peak tailing with basic compounds if not properly end-capped. chromforum.org
C8 (Octylsilane) Silica bonded with C8 alkyl chains Moderate hydrophobicity, less retention than C18. Can offer different selectivity; may reduce analysis time.
CN (Cyano) Silica bonded with cyanopropyl groups Alternative selectivity, less hydrophobic. japsonline.com Suitable for separating homologues with good peak shape. japsonline.com

| Specialty Surfactant | Proprietary (e.g., Acclaim Surfactant Plus) | Designed to minimize silanol interactions. upb.ro | Optimized for high-efficiency separation of surfactants. upb.ro |

For mixtures containing this compound alongside other homologues (e.g., C8, C12, C14), a gradient elution method is typically required for optimal separation. Gradient elution involves changing the composition of the mobile phase during the analytical run, usually by increasing the proportion of the organic solvent (e.g., acetonitrile). This allows for the elution of shorter-chain homologues first, followed by the more retained longer-chain compounds like the nonyl variant, all within a reasonable timeframe and with good peak shape. nih.gov

The mobile phase generally consists of an aqueous component (often a buffer like ammonium acetate (B1210297) or sodium perchlorate (B79767) in water) and an organic modifier, most commonly acetonitrile. upb.roshimadzu.com

Detection: this compound contains a benzene (B151609) ring, which acts as a chromophore, making it suitable for Ultraviolet (UV) detection. The UV detector is robust, common, and provides good linearity. The detection wavelength is typically set near the absorbance maximum of the benzyl (B1604629) group. google.com Research shows successful detection at various wavelengths.

210 nm: Provides high sensitivity. japsonline.com

262 nm: A common wavelength used for benzalkonium chlorides. upb.ro

265 nm: Also used effectively for quantification. shimadzu.com

Charged Aerosol Detection (CAD) can also be used, which offers the advantage of a uniform response for different alkyl chain lengths, simplifying quantification when individual standards are not available. nih.gov

Table 2: Typical HPLC Method Parameters for Benzalkonium Chloride Analysis

Parameter Typical Setting Purpose
Column Shim-pack™ XR-ODSⅡ (C18) shimadzu.com Separation based on hydrophobicity.
Mobile Phase A: 20 mmol/L Sodium perchlorate in waterB: Acetonitrile shimadzu.com Elution of the analyte from the column.
Elution Mode Isocratic (e.g., 20:80 Water:Acetonitrile) or Gradient To separate different alkyl chain homologues effectively.
Flow Rate 1.0 mL/min shimadzu.comjapsonline.com Controls analysis time and separation efficiency.
Column Temperature 45 °C shimadzu.com Improves peak shape and reproducibility.
Detection UV at 265 nm shimadzu.com Quantification based on light absorbance by the benzyl group.

| Injection Volume | 4 µL shimadzu.com | Introduction of the sample into the HPLC system. |

Due to its salt nature and consequently low volatility, this compound cannot be directly analyzed by standard Gas Chromatography (GC). However, GC-MS is a valuable tool for identifying related volatile or semi-volatile species, such as impurities from synthesis or specific degradation products. nih.gov

One established method involves a chemical degradation step prior to GC-MS analysis. Hofmann degradation, for example, can be used to convert the quaternary ammonium salt into a corresponding tertiary amine (e.g., nonyldimethylamine) and other products, which are sufficiently volatile for GC analysis. dss.go.th This approach allows for indirect quantification and confirmation of the alkyl chain length distribution. dss.go.th

Furthermore, GC-MS is highly effective for detecting potential volatile impurities such as benzyl chloride, which is a precursor in the synthesis of the compound. nih.govmdpi.com Headspace GC-MS is particularly useful for analyzing trace levels of such volatile compounds in various sample matrices without complex sample preparation. mdpi.com

Table 3: Example GC-MS Parameters for Analysis of Related Volatile Species

Parameter Typical Setting (for Benzyl Chloride) Purpose
Column DB-5MS (30 m × 0.25 mm i.d., 0.25-μm film) dss.go.thmdpi.com Separation of volatile compounds.
Injection Mode Splitless or Headspace dss.go.thmdpi.com Introduction of the sample.
Injector Temperature 280 °C dss.go.th Ensures volatilization of the analytes.
Oven Program Initial 100 °C, ramp at 8 °C/min to 280 °C dss.go.th Controlled temperature increase to separate compounds based on boiling points.
Detector Mass Spectrometer (MS) Provides mass-to-charge ratio for identification and quantification.

| Ionization Mode | Electron Impact (EI) dss.go.th | Fragmentation of molecules for structural information. |

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. semanticscholar.org It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments can be employed.

For this compound, NMR analysis would confirm the presence and connectivity of the key structural fragments:

¹H NMR: Would show distinct signals for the aromatic protons of the benzyl group, the singlet for the two methyl groups attached to the nitrogen, the methylene (B1212753) bridge protons (Ar-CH₂-N), the α-methylene protons of the nonyl chain (N-CH₂-), the long alkyl chain methylene protons, and the terminal methyl group of the nonyl chain.

¹³C NMR: Would complement the proton data, showing characteristic resonances for the aromatic carbons, the methyl carbons, the benzyl methylene carbon, and the distinct carbons along the nonyl chain.

NMR is particularly useful for verifying the structure of synthesized standards and for identifying impurities or degradation products in a sample. mdpi.com The integration of ¹H NMR signals can also provide quantitative information about the ratio of the different structural components.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Structural Unit Atom Type Predicted Chemical Shift (ppm) Multiplicity
Benzyl Group Aromatic Protons ~7.4 - 7.6 Multiplet
Methylene Protons (Ar-CH₂) ~4.5 Singlet
Aromatic Carbons ~128 - 135
Methylene Carbon (Ar-CH₂) ~67
Dimethyl Group Methyl Protons (-N(CH₃)₂) ~3.0 Singlet
Methyl Carbons (-N(CH₃)₂) ~50
Nonyl Group α-Methylene Protons (-N-CH₂-) ~3.2 Multiplet
Bulk Methylene Protons (-(CH₂)₇-) ~1.2 - 1.7 Multiplet
Terminal Methyl Protons (-CH₃) ~0.88 Triplet
α-Methylene Carbon (-N-CH₂-) ~62
Bulk Methylene Carbons (-(CH₂)₇-) ~22 - 32

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When applied to this compound, the resulting spectrum reveals characteristic absorption bands corresponding to its distinct structural components: the benzyl group, the long nonyl alkyl chain, and the quaternary ammonium head group.

The analysis involves passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorptions correspond to the vibrational frequencies of specific chemical bonds within the molecule. For this compound, the key vibrational modes include C-H stretching from both the aromatic ring and the aliphatic chains, C=C stretching of the aromatic ring, C-N stretching, and various bending vibrations. rsc.orgresearchgate.net The presence of sharp peaks associated with the methyl groups on the nitrogen atom and the characteristic bands of the benzene ring are confirmatory for the compound's structure. researchgate.net In studies of similar quaternary ammonium compounds, FT-IR has been successfully used to confirm the conversion of tertiary amines to quaternary ammonium salts and to identify the chemical structure of the final product. rsc.org

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment Source
3060 - 3010 Aromatic C-H stretching (benzyl group) researchgate.net
2950 - 2850 Aliphatic C-H stretching (nonyl and methyl groups) researchgate.net
1480 - 1450 C=C aromatic ring stretching; Asymmetric C-H bending of CH₃-N⁺ researchgate.netresearchgate.net
1250 - 1200 C-N stretching vibration researchgate.net
980 - 950 Quaternary nitrogen group vibration researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light. In this compound, the primary chromophore is the benzyl group.

The benzene ring within the benzyl group exhibits characteristic absorption bands in the UV region, typically around 257, 262, and 268 nm. nih.govnih.gov These absorptions arise from π → π* electronic transitions within the aromatic system. The intensity of the absorption is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law. This makes UV-Vis spectroscopy a simple and effective quantitative method for determining the concentration of this compound in various solutions. researchgate.netwjpps.combohrium.com The specific wavelength of maximum absorbance (λmax) can be influenced by the solvent used. nist.gov

Raman Spectroscopy for Molecular Fingerprinting and Interface Studies

Raman spectroscopy is a light scattering technique that provides detailed information about molecular vibrations, yielding a "fingerprint" spectrum that is unique to the compound. It is complementary to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, which are often weak or absent in FT-IR spectra.

For this compound, Raman spectroscopy can be used to identify key structural features. The aromatic ring of the benzyl group produces strong and sharp Raman signals, making it easily identifiable. chemicalbook.com Specific bands corresponding to the C-C backbone of the nonyl chain and the vibrations of the quaternary ammonium group can also be resolved. chemicalbook.com This technique is valuable for studying the conformational order of the alkyl chains and the interactions at interfaces, such as when the molecule is adsorbed onto a surface. acs.org

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding its thermal stability, decomposition profile, and phase behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This analysis provides critical information about the thermal stability and decomposition pattern of this compound. As a quaternary ammonium compound, it is expected to decompose at elevated temperatures. mdpi.com The process often occurs via pathways like the Hofmann elimination, where the compound breaks down into a tertiary amine and an alkene or other products. american.edu

A typical TGA thermogram for this compound would show one or more distinct weight loss steps, each corresponding to the cleavage of specific bonds and the release of volatile fragments. The initial decomposition temperature indicates the upper limit of its thermal stability. For long-chain quaternary ammonium salts, this stability can be influenced by the nature of the functional groups. capes.gov.br

Table 2: Hypothetical Thermal Decomposition Profile of this compound via TGA

Temperature Range (°C) Weight Loss (%) Probable Event
< 100 ~1-2% Loss of adsorbed water/solvent
200 - 300 Variable Onset of decomposition (e.g., Hofmann elimination), loss of benzyl or nonyl group

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. As a sample of this compound is heated or cooled, DSC can detect transitions such as melting, crystallization, and glass transitions. doaj.org

Research on similar long-chain quaternary ammonium salts has shown that they can exhibit complex thermal behavior, including solid-solid phase transitions where the material transforms into a more disordered, liquid-like crystalline state before melting. capes.gov.br These events are visible as endothermic or exothermic peaks on the DSC curve. The temperature at which a peak occurs identifies the transition, and the area under the peak corresponds to the enthalpy change (ΔH) associated with it. This information is crucial for understanding the polymorphism and physical state of the compound under different thermal conditions. researchgate.net

Table 3: Potential Thermal Events for this compound Detectable by DSC

Thermal Event Typical Temperature Range (°C) Description
Glass Transition (Tg) Variable Transition from a rigid, glassy state to a more flexible, rubbery state.
Solid-Solid Transition Variable Change from one crystalline form to another, often a more disordered state. capes.gov.br
Melting (Tm) Variable Transition from a solid to a liquid state, observed as an endothermic peak.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystalline material. For this compound, which is a solid at room temperature, XRD provides invaluable information about its crystal lattice, packing arrangement, and polymorphic forms.

When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the rays in a predictable pattern of intensities and angles. This diffraction pattern is unique to a specific crystal structure. Analysis of the pattern can reveal:

Crystalline vs. Amorphous Nature: Sharp peaks indicate a well-ordered crystalline structure, whereas a broad halo suggests an amorphous (non-crystalline) state.

Polymorphism: The existence of different crystalline forms (polymorphs) can be identified, as each will produce a distinct diffraction pattern. nih.gov

Lattice Parameters: The dimensions and angles of the unit cell can be calculated. For long-chain compounds like this, a key parameter is the long spacing or d-value, which relates to the length of the molecule and how the alkyl chains are packed (e.g., interdigitated or as bilayers). researchgate.net Studies on similar ammonium halides have confirmed their structures using XRD. rruff.info

Specialized Techniques for Environmental and Interaction Studies

The environmental fate of this compound and its interactions at interfaces are critical areas of research. Specialized analytical methodologies are employed to trace its distribution in various environmental compartments and to characterize its behavior at surfaces and in solution. These techniques provide invaluable data for understanding its persistence, mobility, and interfacial properties.

Radiolabeling Techniques for Environmental Fate Tracking

Radiolabeling is a powerful tool for studying the environmental fate of chemicals like this compound. battelle.orgsmithers.com By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the molecular structure of the compound, researchers can track its movement and transformation in complex environmental matrices with high sensitivity and accuracy. battelle.orgnih.gov This method allows for a complete mass balance, ensuring that all fractions of the applied chemical—including the parent compound, its degradation products, and any bound residues—are accounted for during the study. battelle.org The use of radiolabeled compounds is less prone to interference from other substances present in environmental samples, leading to more reliable analytical outcomes. battelle.org

While specific studies on ¹⁴C-labeled this compound are not abundant in publicly available literature, research on closely related benzalkonium chlorides (BACs) provides significant insights into its likely environmental behavior. For instance, a study on the fate of ¹⁴C-benzyl labeled benzyldimethyldodecylammonium chloride (BDDA; C12-alkyl chain) and benzyldimethyltetradecylammonium (B97909) chloride (BDTA; C14-alkyl chain) has shed light on their mineralization and adsorption in soil. uwo.ca

Research on a pure Pseudomonas strain demonstrated the biodegradation of these BACs, with approximately 85% of the initial concentration of radiolabeled BDDA being mineralized within 300 hours. uwo.ca Adsorption studies in agricultural soils revealed that the longer the alkyl chain, the greater the adsorption. uwo.ca The organic carbon-normalized adsorption coefficients (Log Koc) for these BACs were found to be greater than 4, indicating a strong tendency to bind to the organic fraction of soils. uwo.ca Leaching studies using soil columns also showed very low mobility of these compounds. uwo.ca Such findings are crucial for predicting the environmental distribution and persistence of this compound.

Table 1: Environmental Fate Parameters of Radiolabeled Benzalkonium Chlorides (Analogues to this compound)

CompoundParameterFindingSource
[U-¹⁴C-benzyl] Benzyldimethyldodecylammonium chloride (BDDA)Mineralization~85% mineralized in 300 hours by a Pseudomonas strain. uwo.ca
Benzalkonium Chlorides (BDDA & BDTA)Adsorption (Log Koc)>4 in agricultural soils, indicating strong adsorption to organic matter. uwo.ca
Benzalkonium Chlorides (BDDA & BDTA)LeachingVery low leaching potential observed in soil column experiments. uwo.ca

Conductivity and Surface Tension Measurements for Interfacial Phenomena

This compound, as a cationic surfactant, exhibits significant activity at interfaces, such as the air-water or oil-water interface. youtube.comnih.gov This activity is a consequence of its amphiphilic nature, possessing both a hydrophilic quaternary ammonium head group and a hydrophobic nonyl-benzyl tail. youtube.com Conductivity and surface tension measurements are fundamental techniques used to characterize these interfacial phenomena, particularly for determining the Critical Micelle Concentration (CMC). wikipedia.orgnih.gov

Surface Tension

The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid with another phase (e.g., air). ewg.org Surfactants like this compound, when dissolved in an aqueous solution, preferentially adsorb at the air-water interface, which disrupts the cohesive forces between water molecules and lowers the surface tension. nih.gov As the concentration of the surfactant increases, the surface tension decreases until the interface becomes saturated. At this point, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. wikipedia.orgnih.gov The concentration at which this occurs is the Critical Micelle Concentration (CMC). wikipedia.org

Studies on various benzalkonium chlorides have demonstrated this behavior. For example, the addition of benzalkonium chloride to a sodium hypochlorite (B82951) solution was shown to significantly reduce the surface tension and contact angle of the solution, with the CMC of benzalkonium chloride in this mixture being determined as 0.008%. nih.gov At this concentration, the surface energy was reduced by 53.4%. nih.gov

Conductivity

Conductivity measurements are another effective method for determining the CMC of ionic surfactants like this compound. researchgate.netcolostate.edu In a dilute aqueous solution, the surfactant exists as individual ions, and the conductivity of the solution increases linearly with concentration. However, once the CMC is reached and micelles begin to form, the mobility of the surfactant ions is reduced as they are incorporated into the larger, less mobile micellar structures. This change in mobility results in a distinct change in the slope of the conductivity versus concentration plot, allowing for the determination of the CMC. researchgate.net Research on dodecylamidoethyldimethylbenzylammonium chloride, a related compound, utilized conductivity measurements at various concentrations and temperatures to study its hydration and micellar properties. researchgate.net

The CMC is a critical parameter as it dictates the concentration at which the surfactant's properties, such as detergency and solubilization, become most effective. The CMC values for benzalkonium chlorides are influenced by factors such as the length of the alkyl chain, temperature, and the presence of electrolytes. wikipedia.orgresearchgate.net The addition of an electrolyte like sodium chloride can decrease the CMC of cationic surfactants due to the shielding of the electrostatic repulsion between the ionic head groups, which facilitates micelle formation at lower concentrations. nih.gov

Table 2: Critical Micelle Concentration (CMC) of Benzalkonium Chloride Analogues

CompoundMethodCMC (mol/L)ConditionsSource
Benzethonium chlorideUV Spectrophotometry0.0028NaCl-free solution nih.gov
Benzalkonium chlorideSurface Tension0.008% (w/v)In 2.4% Sodium Hypochlorite nih.gov
Dodecyldimethylbenzylammonium chloride (C12)Conductivity-A second, less distinct break, was observed between 0.082 to 0.104 mol kg⁻¹, attributed to the second CMC. researchgate.net

Colloidal and Surface Chemistry of Benzyldimethylnonylammonium Chloride

Micellization Behavior and Self-Assembly in Aqueous Systems

The formation of micelles by benzyldimethylnonylammonium chloride in water is a spontaneous process that occurs above a specific concentration to minimize the exposure of the hydrophobic nonyl chain to the aqueous environment.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the concentration at which micelles begin to form. wikipedia.org Below the CMC, this compound exists primarily as individual monomers in solution. As the concentration increases to the CMC, the monomers spontaneously aggregate into stable structures known as micelles. wikipedia.org

The CMC can be determined experimentally by monitoring changes in the physical properties of the surfactant solution as a function of concentration. Common methods for cationic surfactants like alkyl benzyldimethylammonium chloride include:

Conductivity: A distinct change in the slope of conductivity versus concentration plot indicates micelle formation.

Surface Tension: The surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. wikipedia.org

Refractive Index: A break in the plot of refractive index against concentration can also signify the CMC. ekb.egekb.eg

UV-Vis Spectroscopy: Using a probe molecule, changes in the spectral properties can indicate its incorporation into micelles, thus determining the CMC. ekb.egekb.eg

Several factors can influence the CMC of this compound:

Alkyl Chain Length: For the broader class of alkylbenzyldimethylammonium chlorides, increasing the length of the alkyl chain (the hydrophobic tail) generally leads to a lower CMC because the driving force for aggregation (the hydrophobic effect) becomes stronger. wikipedia.org

Temperature: Temperature affects the hydration of the surfactant's hydrophilic head group and the structure of water, which can cause shifts in the CMC. wikipedia.org

Presence of Electrolytes: The addition of salts to the solution typically lowers the CMC of cationic surfactants. ekb.egekb.egresearchgate.net The added counterions from the salt can screen the electrostatic repulsion between the positively charged head groups of the surfactant molecules, making it easier for them to aggregate. ekb.egekb.eg For alkyl benzyldimethyl ammonium (B1175870) chloride (BAC), the CMC was found to decrease as the concentration of added salts increased. ekb.egekb.egresearchgate.net

A study on alkyl benzyldimethyl ammonium chloride in various aqueous media demonstrated the effect of added salts on its CMC at 298.15 K.

Table 1: Effect of Salt Concentration on the Critical Micelle Concentration (CMC) of Alkyl Benzyl (B1604629) Dimethyl Ammonium Chloride (BAC) This table is generated based on the trend described in the source, which states that the CMC decreases as salt concentration increases.

MediumSalt ConcentrationRelative CMC Value
Pure Water0 MHighest
Salt Solution0.001 MLower
Salt Solution0.01 MLower Still
Salt Solution0.1 MLowest
Data derived from trends reported in studies on alkyl benzyldimethyl ammonium chloride. ekb.egekb.egresearchgate.net

Thermodynamics of Micellization (Enthalpy, Entropy, Free Energy)

The thermodynamic feasibility of micellization is described by the standard Gibbs free energy of micellization (ΔG°mic). This value is typically negative for spontaneous micelle formation and can be calculated from the CMC. nih.gov The process is also characterized by changes in enthalpy (ΔH°mic) and entropy (ΔS°mic).

The relationship between these parameters is given by the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic

Gibbs Free Energy (ΔG°mic): For the related class of alkylbenzyldimethylammonium chlorides, the micellization process has been shown to be spontaneous, as indicated by negative values of ΔG°mic. ekb.egekb.eg A more negative ΔG°mic suggests a more favorable micellization process. nih.gov

Enthalpy (ΔH°mic): The enthalpy of micellization can be determined directly through calorimetric measurements. nih.gov For some cationic surfactants, this process can be endothermic (positive ΔH°mic), particularly in aqueous solutions, suggesting that the process is not driven by a favorable enthalpy change alone. core.ac.uk This is often due to the energy required to break the structured water molecules surrounding the hydrophobic tail.

Entropy (ΔS°mic): The primary driving force for micellization is often a large, positive change in entropy (ΔS°mic). core.ac.uk This entropy gain does not come from the ordering of surfactant molecules into micelles, but rather from the release of highly ordered water molecules that were solvating the hydrophobic hydrocarbon chains of the surfactant monomers. wikipedia.orgnih.gov This phenomenon is known as the hydrophobic effect. wikipedia.org

Studies on structurally similar benzyl(2-acylaminoethyl)dimethylammonium chlorides have shown that the thermodynamic parameters are dependent on the length of the hydrocarbon chain and the temperature. nih.gov

Aggregation Number and Micelle Morphology Studies

Aggregation Number (Nagg): Molecular dynamics simulations of a related compound, N-dodecyl-N,N-dimethyl-N-benzylammoniumchloride (a C12 analogue), suggest that small aggregates are favored, with studies indicating an aggregation number of around 10. researchgate.net In simulations, larger assemblies of 33 or 46 molecules showed a tendency for individual surfactant molecules to migrate to the surface of the aggregate. researchgate.net

Micelle Morphology: At concentrations just above the CMC, this compound is expected to form spherical micelles. In this arrangement, the hydrophobic nonyl tails form a liquid-like core, shielded from the water, while the hydrophilic benzyldimethylammonium head groups form the outer corona, interacting with the surrounding aqueous medium. Molecular dynamics simulations show a strong interaction between the benzyl group and the hydrocarbon tails, with the benzyl group potentially folding back to interact with its own tail or with neighboring tails. researchgate.net At much higher concentrations, structural transitions from spherical to other morphologies, such as cylindrical or lamellar phases, can occur, often marked by a "second CMC". researchgate.net

Counterion Binding and Solvation Effects on Micellar Formation

Counterion Binding: The positively charged head groups on the surface of the micelle create a significant electrostatic repulsion. This repulsion is partially neutralized by the binding of counterions (Cl⁻) to the micellar surface. The degree of counterion binding (or degree of counterion dissociation) influences the stability and properties of the micelle. nih.gov A higher degree of counterion binding can screen the electrostatic repulsion more effectively, facilitating micelle formation at a lower concentration. nih.gov Studies on similar cationic surfactants have shown that the type of counterion (e.g., Br⁻ vs. Cl⁻) significantly affects micellization, with different anions having different association constants with the surfactant. nih.gov

Interfacial Phenomena and Adsorption Mechanisms

As an amphiphile, this compound is surface-active, meaning it preferentially adsorbs at interfaces, such as the boundary between air and water or between a solid and a liquid.

Adsorption at Air-Water and Solid-Liquid Interfaces

The adsorption of this compound at interfaces alters their properties, most notably by reducing surface or interfacial tension.

Adsorption at the Air-Water Interface: At the air-water interface, the surfactant molecules orient themselves with their hydrophobic nonyl tails directed towards the air and their hydrophilic head groups remaining in the water. This arrangement disrupts the cohesive energy of the water surface, leading to a reduction in surface tension. By analyzing surface tension measurements as a function of concentration, key parameters such as the maximum surface excess concentration (Γmax) and the minimum area occupied by each molecule (Amin) can be calculated. ekb.egekb.egresearchgate.net

Table 2: Interfacial Properties Derived from Surface Tension Measurements for Alkyl Benzyl Dimethyl Ammonium Chloride (BAC) This table lists key parameters that can be calculated from surface tension data for this class of surfactants.

ParameterDescription
Γmax (Maximum Surface Excess)The maximum concentration of surfactant molecules adsorbed per unit area at the interface.
Amin (Minimum Area per Molecule)The minimum area occupied by a single surfactant molecule at the interface.
πCMC (Surface Pressure at CMC)The maximum reduction in surface tension achieved at the critical micelle concentration.
Parameters derived from methodologies described in sources. ekb.egekb.egresearchgate.net

Adsorption at the Solid-Liquid Interface: The adsorption onto solid surfaces is highly dependent on the nature of the surface itself.

On hydrophobic surfaces , such as silica (B1680970) modified to be water-repellent, the primary driving mechanism for adsorption is the hydrophobic effect. researchgate.net Studies on a C16 analogue (benzyldimethylhexadecylammonium chloride) suggest that the surfactant forms surface aggregates, potentially hemimicelles, on such surfaces. researchgate.net

On hydrophilic, negatively charged surfaces (like standard silica at neutral pH), adsorption is driven by a combination of electrostatic attraction between the cationic surfactant head group and the negative surface sites, as well as hydrophobic interactions between the alkyl tails of adjacent adsorbed molecules. researchgate.net The addition of electrolytes, like magnesium chloride, can enhance adsorption by screening both the repulsion between surfactant head groups and the charge on the solid surface. researchgate.net

Kinetics and Thermodynamics of Adsorption Processes

The adsorption of this compound (BDNAC), a quaternary ammonium-based cationic surfactant, onto various surfaces is governed by a complex interplay of kinetic and thermodynamic factors. The rate at which BDNAC molecules are transferred from the aqueous phase to the solid-liquid interface and the energetic favorability of this process are crucial for understanding its behavior in colloidal and surface chemistry applications.

The kinetics of adsorption for compounds structurally similar to BDNAC, such as other benzalkonium chlorides (BACs), frequently follow a pseudo-second-order kinetic model. researchgate.net This model suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net For instance, in the adsorption of a mixture of dodecyl (BAC-12) and tetradecyl (BAC-14) benzalkonium chlorides onto household paper towels, the process was well-described by a pseudo-second-order kinetic law. researchgate.net Similarly, the biosorption of tetradecyl benzyl dimethyl ammonium chloride onto activated sludge also conformed to this model, with equilibrium being reached in approximately two hours. nih.gov The rate of adsorption is also influenced by physical factors such as the particle size of the adsorbent; a decrease in particle size generally leads to an increase in the adsorption capacity due to the larger available surface area. nih.gov

The thermodynamic parameters of adsorption, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide insight into the spontaneity and nature of the adsorption process. For the adsorption of BACs, the Gibbs free energy change is typically negative, indicating that the adsorption is a spontaneous process. researchgate.netnih.gov The nature of the enthalpy change can vary depending on the specific adsorbent and conditions. For example, the biosorption of tetradecyl benzyl dimethyl ammonium chloride onto activated sludge was found to be an exothermic process (negative ΔH°), meaning the adsorption is favored at lower temperatures. nih.gov Conversely, the adsorption of other BACs onto powdered activated carbon has been reported as an endothermic reaction (positive ΔH°), where higher temperatures favor adsorption. eeer.org These differences highlight the significant role of the adsorbent material in the thermodynamics of the process. The process for BAC-12 and BAC-14 on household paper towels was found to be a chemisorption-dominated process with a Gibbs free energy of -20.64 KJ/mole. researchgate.net

The adsorption process is often driven by a combination of forces, including electrostatic interactions between the cationic head group of the BDNAC molecule and a negatively charged surface, as well as hydrophobic interactions between the nonyl alkyl chain and the adsorbent. nih.govnih.gov Ion exchange has also been identified as a contributing mechanism in the adsorption of similar cationic surfactants. nih.gov

The following table summarizes thermodynamic parameters for the adsorption of a related benzalkonium chloride compound.

AdsorbentThermodynamic ParameterValueReference
Household Paper TowelGibbs Free Energy (ΔG°)-20.64 kJ/mol researchgate.net
Household Paper TowelApparent Activation Energy73.35 kJ/mol researchgate.net

Influence of Surface Functional Groups and Pore Structure on Adsorption

The adsorption of this compound is significantly influenced by the physicochemical properties of the adsorbent surface, particularly its functional groups and pore structure. The nature of the functional groups determines the type and strength of interactions between the BDNAC molecule and the surface.

For instance, surfaces containing acidic functional groups, such as carboxyl (-COOH) and hydroxyl (-OH) groups, can deprotonate in aqueous solution to create negatively charged sites. cetjournal.it These sites can then electrostatically attract the positively charged quaternary ammonium head group of the BDNAC molecule. nih.govmdpi.com The presence of such functional groups can enhance the adsorption capacity of a material. For example, the adsorption of 4-chlorophenol (B41353) on activated carbon was found to be improved by the presence of hydroxyl groups, which provided more adsorption sites. cetjournal.it Conversely, the introduction of functional groups can also lead to a reduction in adsorption capacity at high pressures by altering the surface chemistry and potentially blocking pores. cetjournal.itcetjournal.it

The pore structure of the adsorbent, including its surface area, pore volume, and pore size distribution, plays a critical role in the adsorption process. A larger surface area and pore volume generally provide more sites for adsorption, leading to a higher uptake of the surfactant. mdpi.com However, the relationship is not always straightforward. The pore size must be adequate to accommodate the BDNAC molecules. If the pores are too small, the molecules may be excluded, a phenomenon known as size exclusion. In some cases, the presence of functional groups can lead to pore blockage, which can decrease the available surface area for adsorption. nih.gov For example, modifying clay with poly(diallyldimethylammonium) chloride led to a decrease in surface area due to the blockage of some pores by the polymer. nih.gov

The table below illustrates the effect of surface modification on the adsorption of a related compound.

AdsorbentSurface ModificationEffect on AdsorptionReference
SilicaHydrophobic (OTS-modified)Decreased surface coverage, faster kinetics nih.gov
ClayPDADMAC-modifiedDecreased surface area due to pore blockage nih.gov

Role of Adsorbed Water in Surface Chemistry

Adsorbed water at the solid-liquid interface plays a multifaceted and critical role in the surface chemistry and adsorption of surfactants like this compound. The presence of water molecules on a surface can significantly alter its properties and influence the adsorption mechanism in several ways. rsc.org

Firstly, adsorbed water can facilitate the dissociation of surface functional groups, thereby creating charged sites that can interact with the ionic head group of BDNAC. rsc.org For example, on oxide surfaces, adsorbed water can lead to the formation of surface hydroxyl groups, which can then act as adsorption sites. rsc.org

Secondly, water molecules can compete with the adsorbing surfactant molecules for adsorption sites, particularly on hydrophilic surfaces. rsc.org This can lead to a reduction in the adsorption capacity for the surfactant. Conversely, the strong drive for the hydrophobic nonyl chain of BDNAC to escape the aqueous environment can be a primary driver for adsorption, with the displacement of surface water molecules being an entropically favorable process.

Thirdly, adsorbed water can act as a medium for ion transport, enhancing the mobility of both the surfactant cations and counter-ions near the surface. rsc.org This can influence the kinetics of adsorption and the formation of surface aggregates like hemimicelles or admicelles. The solvation of ions by adsorbed water is a key aspect of the electrical double layer at the interface. rsc.org

Furthermore, the structure of the adsorbed water layer can influence the orientation of the adsorbed surfactant molecules. On some surfaces, water can form structured layers that may template the arrangement of the adsorbed species. The interaction of water with both the adsorbent surface and the BDNAC molecules can lead to complex surface phenomena, including changes in surface tension and wetting behavior. Studies on sodium chloride surfaces have shown that even sub-monolayer water coverage can create chemically active environments. nih.gov

In essence, adsorbed water is not a passive component of the system but an active participant that can alter reaction pathways, enhance or inhibit surface reactivity by blocking sites, and stabilize or destabilize adsorbed species. rsc.org

Role of Adsorbed WaterDescriptionReference
Altering Reaction PathwaysCan change the way molecules interact with the surface compared to a dry surface. rsc.org
HydrolysisCan hydrolyze reactants, intermediates, and products at the surface. rsc.org
Enhancing ReactivityProvides a medium for ionic dissociation, increasing surface reactivity. rsc.org
Inhibiting ReactivityCan block active sites on the surface, preventing adsorption. rsc.org
Ion Solvation and MobilitySolvates ions and enhances their movement on the surface. rsc.org
Altering StabilityCan change the stability of species adsorbed on the surface. rsc.org

Computational and Theoretical Chemistry Approaches in Benzyldimethylnonylammonium Chloride Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and intrinsic reactivity of benzyldimethylnonylammonium chloride. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution, molecular orbitals, and energetic landscape.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT can be employed to determine a variety of properties, including:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of charge, dipole moment, and polarizability, which are crucial for understanding its interactions.

While specific DFT studies on this compound are not prevalent in public literature, the methodology has been successfully applied to similar quaternary ammonium (B1175870) compounds to understand their chemical behavior.

For a more accurate description of the electronic structure, especially for understanding weak interactions and excited states, advanced quantum many-body methods like Coupled-Cluster (CC) theory can be utilized. aps.org CC theory provides a highly accurate, albeit computationally intensive, solution to the electronic Schrödinger equation. aps.org It is particularly valuable for:

Benchmark Calculations: Providing a "gold standard" for calibrating more approximate methods like DFT.

Investigating Non-covalent Interactions: Accurately describing the van der Waals and electrostatic forces that govern the interaction of this compound with other molecules, which is critical for understanding its biological activity and surface interactions.

The application of CC theory is often limited to smaller molecular systems or fragments due to its high computational cost. aps.org However, its principles can be applied to key fragments of the this compound molecule to gain precise insights into its electronic characteristics. aps.org

Molecular Dynamics Simulations of Compound-Biological System Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide atomic-level insights into its interactions with biological systems, such as cell membranes or proteins.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the system's dynamics. This allows for the observation of processes that are often difficult to probe experimentally, such as:

The mechanism of membrane disruption by the surfactant properties of the compound.

The binding of the molecule to specific sites on a protein.

The aggregation behavior of multiple this compound molecules.

A study on a similar quaternary ammonium compound, cetyl benzyl (B1604629) trimethyl ammonium chloride, utilized MD simulations to investigate its aggregation and adsorption at an iron surface, demonstrating the utility of this method in understanding the behavior of such molecules at interfaces. researchgate.net Similarly, ab-initio molecular dynamics (AIMD) has been used to study the properties of molten chloride salts, a methodology that could be extended to understand the behavior of this compound in various environments. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of the chemical structure) and an experimentally measured activity.

For this compound, QSAR models can be developed to predict its:

Antimicrobial activity against various microorganisms.

Toxicity to different organisms.

Physicochemical properties like water solubility or octanol-water partition coefficient.

A QSAR study on mono- and bis-quaternary ammonium salts acting as antagonists at neuronal nicotinic acetylcholine (B1216132) receptors revealed the significant contribution of descriptors such as the length of the N-alkyl chain, the octanol-water partition coefficient, and molecular surface area to the biological activity. nih.gov This highlights how QSAR can be a valuable tool for designing new quaternary ammonium compounds with desired properties and for predicting the activity of existing ones like this compound. nih.gov

Environmental Fate Modeling (e.g., EPiSuite, ECOSAR)

Predicting the environmental fate of a chemical is crucial for assessing its potential environmental impact. Software suites like the Estimation Program Interface (EPI) Suite™ and the Ecological Structure Activity Relationships (ECOSAR) program, developed by the U.S. Environmental Protection Agency (EPA), are widely used for this purpose. episuite.devepa.gov

EPI Suite™ is a collection of models that estimate various physicochemical properties and environmental fate parameters. episuite.devepa.gov For this compound, EPI Suite™ can predict:

Property Estimated by EPI Suite™Description
Log KOW (Octanol-Water Partition Coefficient) Predicts the tendency of the chemical to partition between octanol (B41247) and water, indicating its potential for bioaccumulation.
Water Solubility Estimates the maximum amount of the chemical that can dissolve in water.
Henry's Law Constant Predicts the partitioning of the chemical between air and water.
Soil Adsorption Coefficient (KOC) Estimates the tendency of the chemical to adsorb to organic carbon in soil and sediment. epa.gov
Biodegradation Predicts the likelihood and rate of degradation by microorganisms in the environment.
Atmospheric Oxidation Estimates the rate of degradation in the atmosphere by reacting with hydroxyl radicals.

ECOSAR™ specifically estimates the aquatic toxicity of a chemical to fish, aquatic invertebrates, and algae based on its chemical structure. episuite.devepa.gov By classifying this compound into a specific chemical class, ECOSAR can provide predictions for its acute and chronic toxicity, which is vital for environmental risk assessment. epa.gov

Predictive Simulation of Surface Chemistry and Adsorption

The surface-active nature of this compound is central to many of its applications. Predictive simulations, particularly molecular dynamics (MD), can be employed to understand its behavior at various interfaces, such as air-water, oil-water, and solid-liquid interfaces.

These simulations can provide detailed information on:

Surface Tension Reduction: How the molecules orient themselves at the air-water interface to reduce surface tension.

Micelle Formation: The critical micelle concentration (CMC) and the structure of the micelles formed in solution.

Adsorption onto Surfaces: The mechanism and strength of adsorption onto different materials, which is relevant for its use as a disinfectant, corrosion inhibitor, or fabric softener.

For instance, MD simulations have been used to study the adsorption of water molecules on the surface of cocrystals, providing insights into hydrogen bonding interactions and the most favorable adsorption sites. nih.gov A similar approach could be applied to this compound to model its adsorption onto various surfaces and understand the underlying intermolecular forces driving this process.

Emerging Applications and Future Research Directions in Chemical Sciences

Development of Advanced Materials Incorporating Benzyldimethylnonylammonium Chloride Analogues

The unique amphiphilic structure of this compound analogues, which feature a positively charged hydrophilic head and a hydrophobic alkyl tail, makes them prime candidates for incorporation into advanced materials. Their cationic nature facilitates strong interactions with negatively charged surfaces and polymers, enabling the creation of functional materials with tailored properties.

Polymer microgels and interpenetrating polymer networks (IPNs) represent a versatile platform for the development of smart materials capable of acting as carriers for active substances or as scavengers for contaminants. nih.govnih.gov The incorporation of QACs like this compound analogues into these structures can impart valuable functionalities.

Recent research has demonstrated that IPN microgels composed of poly(N-isopropylacrylamide) (PNIPAAm) and polyacrylic acid (PAA) can efficiently absorb benzalkonium chloride (BAKCI), a close analogue of this compound. nih.gov These microgels can exist as stable colloidal suspensions or be fabricated into soft, free-standing films. nih.gov The study showed that both the colloidal and film forms, when loaded with BAKCI, exhibited significant antiseptic efficacy against bacteria such as Bacillus subtilis and S. aureus. nih.gov This suggests a promising application for these materials as liquid disinfectants, stable surface coatings, or as components in biomedical devices. nih.gov The ability of these polyelectrolyte IPN microgels to bind QACs is attributed to the electrostatic interactions between the cationic QAC and the anionic polymer network, coupled with the stimuli-responsive nature of the polymers. nih.gov

Hydrophilic microgels composed of swollen polymer networks are recognized as promising carriers for systemic and controlled drug delivery. nih.gov The potential to encapsulate or bind QAC analogues within these networks opens avenues for creating sophisticated delivery systems or materials that can scavenge and sequester unwanted substances from their environment.

The development of functional surface coatings is a critical area of materials science, with applications ranging from biomedical devices to marine antifouling technologies. Analogues of this compound are increasingly being used to create these functionalized surfaces. mdpi.comnih.gov The primary mechanism involves immobilizing the QACs onto a surface, where their cationic nature and alkyl chains can interact with and disrupt the membranes of microorganisms upon contact. alfa-chemistry.com

One of the most promising strategies involves incorporating QAC moieties into polymers, which can then be used to create antimicrobial coatings. nih.gov These coatings can be applied to various substrates to prevent microbial colonization. alfa-chemistry.comresearchgate.net The effectiveness of these coatings is influenced by several factors, including the molecular weight of the polymer, the length of the N-alkyl chain on the QAC, the charge density, and the nature of the counter-anion. alfa-chemistry.comnih.gov For instance, the optimal alkyl chain length for antimicrobial activity varies depending on the target microorganism, with C14 being effective against gram-positive bacteria and C16 against gram-negative bacteria. nih.gov

These QAC-functionalized polymers can be chemically bonded to a material's surface, which prevents the leaching of the active compound and ensures long-lasting antimicrobial performance. researchgate.net This approach is particularly valuable for biomedical applications where biocompatibility and durability are essential. mdpi.comnih.gov

Material Type QAC Analogue Application Key Finding Reference
IPN MicrogelBenzalkonium ChlorideAntiseptic Carrier/ScavengerEfficiently absorbed by PNIPAAm-PAA microgels, showing efficacy against S. aureus. nih.gov
Polymer CoatingQuaternary Ammonium (B1175870) PolymersAntimicrobial SurfacesActivity depends on alkyl chain length, molecular weight, and charge density. alfa-chemistry.comnih.gov
Functionalized FilmQuaternary Ammonium PolymersBiomedical DevicesChemical bonding to the surface provides durable, non-leaching antimicrobial properties. researchgate.net

Innovative Strategies for Environmental Management and Remediation of Quaternary Ammonium Compounds

The widespread use of QACs, including this compound, in disinfectants and industrial products has led to their presence in various environmental compartments, particularly in wastewater, surface waters, and sediments. nih.govumn.edu Their persistence and potential to contribute to antimicrobial resistance necessitate the development of innovative strategies for their management and remediation. nih.govnih.gov

A significant portion of QACs entering wastewater treatment plants (WWTPs) is removed from the liquid phase through sorption to activated sludge, owing to their cationic nature and hydrophobicity. rsc.org However, this concentrates the compounds in the sludge, which may then be applied to land, reintroducing them into the environment. rsc.org While QACs are considered aerobically biodegradable, the process can be slow and is influenced by factors like chemical structure and the presence of other substances. nih.gov

Future research is focused on several innovative remediation strategies:

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals, are being explored for the degradation of persistent organic pollutants like QACs.

Biodegradation Enhancement: Research into isolating or engineering microorganisms with enhanced capabilities to degrade QACs under various environmental conditions (aerobic and anaerobic) is a promising avenue. For example, Pseudomonas fluorescens has been shown to biodegrade didecyldimethylammonium chloride. jst.go.jp

Development of Degradable QACs: A forward-thinking strategy involves redesigning QAC molecules to be inherently more degradable. rsc.org Recent studies have reported the synthesis of new QACs containing labile functional groups like ester and thioether bonds. These "ephemeral" QACs retain high antimicrobial activity but can degrade over time in natural waters, mitigating long-term environmental accumulation and impact. rsc.org

Sorption Technologies: Investigating new sorbent materials with high affinity and capacity for QACs could lead to more effective removal from wastewater streams.

A critical aspect of managing QACs in the environment is understanding their potential to promote the spread of antibiotic resistance genes (ARGs). nih.gov Studies have shown that the presence of QACs can facilitate the transfer of plasmids carrying ARGs between bacteria. nih.gov This underscores the importance of minimizing their release into the environment.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

Addressing the multifaceted challenges and opportunities presented by compounds like this compound requires a deeply interdisciplinary approach, integrating chemistry, materials science, and environmental science. nih.govacs.orgresearchgate.net

From Chemistry to Materials Science: Synthetic chemists design and create novel QAC analogues with specific properties, such as varied alkyl chain lengths or the inclusion of degradable linkages. rsc.orgresearchgate.net Materials scientists then incorporate these molecules into advanced materials like polymers and coatings, studying how the molecular structure of the QAC translates into the macroscopic properties of the material, such as antimicrobial efficacy and durability. nih.govresearchgate.net

From Materials Science to Environmental Science: The development of new QAC-containing materials must be paired with a thorough evaluation of their environmental lifecycle. acs.orgnih.gov Environmental scientists study the fate, transport, and potential toxicity of these materials and any leachates. nih.goviwaponline.com This includes assessing their biodegradability and their impact on non-target organisms in aquatic and terrestrial ecosystems. researchgate.netnih.govresearchgate.net A case study in Austria, for example, highlighted that for some rivers, the risk to sensitive aquatic organisms from QAC contamination could not be excluded. researchgate.netiwaponline.com

Closing the Loop: The findings from environmental science provide crucial feedback to chemists and material scientists, guiding the design of next-generation QACs and materials that are not only effective but also environmentally benign. rsc.org This "green chemistry" approach aims to create products that are sustainable throughout their lifecycle. rsc.org This interdisciplinary collaboration is essential for balancing the benefits of QACs, such as their disinfectant properties, with the need to protect environmental and public health. acs.orgresearchgate.net

Unexplored Biological System Interactions and Mechanisms (Non-Clinical)

While the primary mechanism of QACs is understood to be membrane disruption, the subtler and unexplored interactions with non-clinical biological systems offer a rich field for future research. rsc.orgnih.gov The fundamental interaction begins with the electrostatic attraction of the positively charged QAC head to the negatively charged components of microbial membranes. rsc.org Following this, the hydrophobic alkyl tail penetrates the lipid bilayer, leading to a loss of membrane integrity and leakage of cellular contents. alfa-chemistry.comrsc.org

However, there are less-understood aspects of these interactions:

Specific Lipid Interactions: The cell membranes of different microorganisms have varied lipid compositions. Research is needed to understand how this compound and its analogues interact with specific lipid types, which could explain their differential efficacy against various microbes. nih.gov

Enzyme Inhibition and Metabolic Disruption: Beyond membrane lysis, QACs may interfere with key cellular processes. At lower concentrations, they have been shown to impair bacterial energetics and cell division. cancer.gov Further investigation into their potential to inhibit membrane-bound enzymes or disrupt metabolic pathways could reveal secondary mechanisms of action.

Reactive Oxygen Species (ROS) Production: Some studies indicate that QACs can stimulate the production of reactive oxygen species in bacteria, which contributes to cellular damage. nih.gov The precise mechanisms and consequences of this ROS production are not fully elucidated.

Biofilm Interactions: In nature, bacteria often exist in complex communities called biofilms, which are encased in a protective matrix. The interaction of QACs with this matrix and the diverse microbial populations within it is a critical area for study. Understanding how QACs penetrate biofilms and how their efficacy is affected by the biofilm matrix is essential for their application in environmental and industrial settings.

These non-clinical investigations are crucial for a complete understanding of the biological impact of QACs and for developing strategies to overcome microbial resistance. rsc.org

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

A comprehensive understanding of this compound and its analogues can be achieved by integrating experimental techniques with powerful computational methodologies. nih.govresearchgate.net This synergistic approach allows researchers to probe molecular interactions at a level of detail that is often inaccessible through experiments alone.

Computational methods , such as molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) modeling, provide invaluable insights:

Molecular Dynamics (MD): MD simulations can model the entire process of a QAC molecule interacting with a bacterial membrane. nih.gov These simulations have visualized the three key phases: the approach of the QAC to the membrane, its adsorption onto the surface, and its subsequent integration into the lipid bilayer. mdpi.combiorxiv.orgbiorxiv.orgnih.gov This allows researchers to observe how the QAC disrupts the membrane's structure and stability on a nanosecond timescale. nih.gov

QSAR Models: QSAR studies establish mathematical relationships between the chemical structure of QACs and their antimicrobial activity. scholarscentral.com By analyzing parameters like alkyl chain length, hydrophobicity, and molecular shape, QSAR models can predict the minimum inhibitory concentration (MIC) of novel or untested QACs, guiding the synthesis of more effective compounds. researchgate.netscholarscentral.com

Experimental techniques provide the real-world data necessary to validate and refine these computational models:

Spectroscopy and Microscopy: Techniques like electron paramagnetic resonance (EPR) spectroscopy can be used to study changes in membrane fluidity caused by QACs. jst.go.jp

Microbiological Assays: Determining the MIC of various QACs against different bacterial and fungal strains provides the essential biological activity data needed for QSAR modeling. researchgate.net

Calorimetry and Surface Tension Measurements: These methods help characterize the physicochemical properties of QACs, such as their critical micelle concentration (CMC), which is crucial for understanding their aggregation behavior and interaction with membranes. researchgate.net

By combining these approaches, researchers can build a multi-scale understanding of QAC behavior, from the molecular level (MD simulations) to structure-activity trends (QSAR) and macroscopic observations (experimental data). researchgate.netmdpi.com This integrated strategy is essential for the rational design of new QAC-based materials and for predicting their environmental and biological interactions. biorxiv.org

Methodology Type Application to QAC Research Reference
Computational Molecular Dynamics (MD)Simulating the step-by-step integration of QACs into bacterial membranes to understand the mechanism of disruption. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR)Predicting the antimicrobial efficacy of new QAC analogues based on their chemical structure. scholarscentral.com
Experimental Microbiological Assays (MIC)Measuring the biological activity of QACs to provide data for QAC models. researchgate.net
Spectroscopy (EPR)Observing physical changes, such as membrane fluidity, upon QAC interaction. jst.go.jp

Q & A

Basic Research Questions

Q. How does the alkyl chain length of benzyldimethylammonium chlorides influence their antimicrobial activity?

  • Methodological Answer : The antimicrobial efficacy of quaternary ammonium compounds (QACs) like benzyldimethylnonylammonium chloride is strongly correlated with alkyl chain length. Shorter chains (C8–C10) exhibit higher solubility but reduced membrane disruption, while longer chains (C12–C18) enhance lipid bilayer penetration but may aggregate in aqueous media . To test this, researchers should:

  • Prepare homologs with controlled chain lengths via quaternization of dimethylnonylamine with benzyl chloride .
  • Use standardized broth microdilution assays (e.g., CLSI M07-A11) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Correlate minimum inhibitory concentrations (MICs) with chain length using regression analysis.

Q. What are the best practices for synthesizing high-purity this compound?

  • Methodological Answer :

  • Synthesis : React dimethylnonylamine with benzyl chloride in a 1:1 molar ratio in ethanol at 60–70°C for 24 hours. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Recrystallize the crude product from acetone/ethanol mixtures to remove unreacted benzyl chloride and amine byproducts .
  • Characterization : Verify purity via <sup>1</sup>H NMR (e.g., absence of peaks at δ 3.2–3.5 ppm for unquaternized amine) and ion chromatography for chloride content (>98%) .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) as mobile phase. Monitor the [M]<sup>+</sup> ion at m/z 296.1 (C18H30NCl requires 296.2) .
  • Conductometric Titration : Titrate against sodium tetraphenylborate to detect the equivalence point via conductivity changes, suitable for aqueous solutions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported antimicrobial efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Chain Length Distribution : Commercial samples may contain mixed alkyl homologs (e.g., C8–C12), altering bioactivity. Use preparative chromatography to isolate the C9 homolog .
  • Matrix Interference : In food or biological samples, lipids/proteins can sequester QACs. Apply solid-phase extraction (e.g., C18 cartridges) before analysis .
  • Resistance Mechanisms : Pre-screen microbial strains for QAC tolerance genes (e.g., qacA/B) via PCR .

Q. What experimental design considerations are critical for studying environmental persistence of this compound?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge inoculum. Monitor chloride release via ion-selective electrodes as a degradation marker .
  • Adsorption Studies : Conduct batch experiments with soil/water systems. Calculate Freundlich isotherms to quantify adsorption to organic matter .
  • Toxicity to Non-Target Organisms : Test on Daphnia magna (OECD 202) and algae (OECD 201) to assess EC50 values under varying pH (6–9) .

Q. How can researchers resolve challenges in characterizing alkyl chain distribution in commercial this compound samples?

  • Methodological Answer :

  • LC-MS/MS : Employ hydrophilic interaction liquid chromatography (HILIC) to separate homologs by chain length. Use MRM transitions for quantification (e.g., m/z 296→91 for C9) .
  • NMR Spectroscopy : Analyze <sup>13</sup>C NMR peaks at δ 14–22 ppm to differentiate methylene groups in C9 vs. C10 chains .
  • Quality Control : Cross-validate results with certified reference materials (e.g., PHR3870 for benzalkonium chloride homologs) .

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